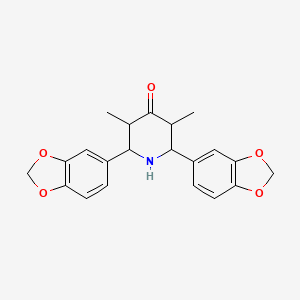
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone, also known as PMK glycidate, is a chemical compound used in the synthesis of MDMA, a popular recreational drug. However, PMK glycidate has several scientific research applications, including its use in the development of new drugs and in forensic analysis. In
Mecanismo De Acción
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is a precursor to MDMA, which acts as a serotonin and dopamine releaser in the brain. MDMA binds to serotonin and dopamine transporters, causing an increase in the release of these neurotransmitters. This results in a feeling of euphoria and increased sociability. The mechanism of action of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is similar to that of MDMA, as it is converted to MDMA in the body.
Biochemical and Physiological Effects
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several biochemical and physiological effects, including its ability to increase the release of serotonin and dopamine in the brain. This results in a feeling of euphoria and increased sociability. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate can also have negative effects on the body, including increased heart rate and blood pressure, dehydration, and hyperthermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate also has limitations, including its potential for abuse and the need for specialized equipment and expertise to handle and synthesize the compound safely.
Direcciones Futuras
There are several future directions for the scientific research on 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate. Researchers can investigate the potential of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate analogs as therapeutic agents for various diseases. Additionally, researchers can investigate the mechanisms of action and biochemical and physiological effects of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to better understand their potential as therapeutic agents and their potential for abuse. Finally, researchers can investigate new synthesis methods for 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to increase their purity and safety.
Métodos De Síntesis
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, epoxidation, and ring-opening reactions. The final product, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate, is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several scientific research applications, including its use in the development of new drugs. Researchers have synthesized analogs of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate with modified structures to investigate their potential as therapeutic agents for various diseases, including cancer and Alzheimer's disease. 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is also used in forensic analysis to detect the presence of MDMA in biological samples.
Propiedades
IUPAC Name |
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-11-19(13-3-5-15-17(7-13)26-9-24-15)22-20(12(2)21(11)23)14-4-6-16-18(8-14)27-10-25-16/h3-8,11-12,19-20,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMVOMDRHGSSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)
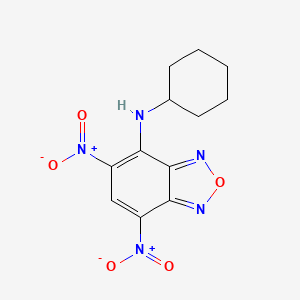
![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)
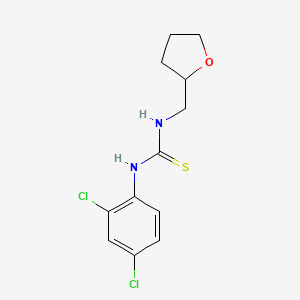
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)
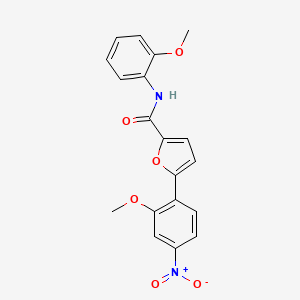
![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5224263.png)
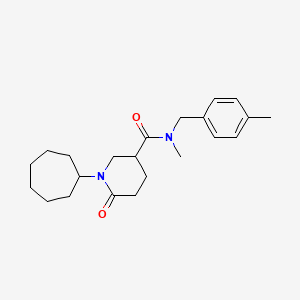
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)

![3,5-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5224295.png)